2-Iodobiphenyl
Overview
Description
2-Iodobiphenyl is an ortho-halogenated biphenyl compound with the molecular formula C12H9I. It is a clear, colorless to yellow liquid that is insoluble in water and sensitive to light . This compound is commonly used as an intermediate in organic chemical synthesis .
Mechanism of Action
Target of Action
2-Iodobiphenyl, an ortho-halogenated biphenyl, is primarily used as a building block in the field of transition-metal catalyzed reactions . It is particularly valuable in palladium chemistry for the synthesis of diverse and complex compounds .
Mode of Action
The compound’s interaction with its targets primarily involves the formation of dibenzopalladacyclopentadiene, a key intermediate obtained via palladium-catalyzed reactions . This intermediate plays a crucial role in the synthesis of complex compounds.
Biochemical Pathways
This compound is involved in the Suzuki coupling reaction, a type of palladium-catalyzed cross coupling . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry and especially in pharmaceuticals .
Result of Action
The primary result of this compound’s action is the synthesis of complex compounds via palladium-catalyzed reactions . These compounds can have various applications in fields such as pharmaceuticals and materials science.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki coupling reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction conditions (e.g., temperature, solvent), can significantly affect the yield and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
2-Iodobiphenyl plays a significant role in biochemical reactions, particularly in the synthesis of dibenziodolium tosylate by reacting with hydroxy(tosyloxy)iodo]benzene in acetonitrile . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The nature of these interactions often involves the substitution of the iodine atom, which can lead to the formation of new carbon-carbon bonds, essential in organic synthesis .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux . Additionally, its interaction with cellular proteins can modulate various signaling pathways, impacting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The iodine atom in this compound can participate in halogen bonding, which is crucial for its binding to specific proteins and enzymes . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by altering the levels of specific metabolites . The compound’s metabolism often involves the substitution of the iodine atom, leading to the formation of new metabolites that can participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles, where it can exert its biological effects. The activity and function of this compound are closely linked to its localization within the cell, influencing various cellular processes .
Preparation Methods
2-Iodobiphenyl can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodoaniline with 2-aminobiphenyl. The process includes several steps:
- Reacting 2-iodoaniline with hydrogen chloride in tetrahydrofuran and water.
- Adding sodium nitrite in tetrahydrofuran and water while cooling with ice.
- Introducing potassium iodide in tetrahydrofuran and water, followed by stirring and purification through silica gel column chromatography .
Chemical Reactions Analysis
2-Iodobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed annulation with non-terminal alkenes, forming highly reactive oxo-palladacycle intermediates.
Oxidation and Reduction: It can be oxidized using reagents like hydroxy(tosyloxy)iodo] benzene in acetonitrile.
Coupling Reactions: It is involved in Suzuki coupling reactions with phenylboronic acid to form biphenyl derivatives.
Scientific Research Applications
2-Iodobiphenyl is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
2-Iodobiphenyl can be compared with other halogenated biphenyls, such as:
2-Bromobiphenyl: Similar in structure but contains a bromine atom instead of iodine.
4-Iodobiphenyl: The iodine atom is positioned at the para position, leading to different chemical behavior and uses.
2-Chlorobiphenyl: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
This compound is unique due to its ortho-halogenation, which provides specific reactivity patterns and makes it valuable in various synthetic applications .
Properties
IUPAC Name |
1-iodo-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9I/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYDAGNUJWBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062185 | |
Record name | 1,1'-Biphenyl, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-51-1 | |
Record name | 2-Iodobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2113-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Iodobiphenyl?
A1: this compound has the molecular formula C12H9I and a molecular weight of 280.10 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, single-crystal X-ray diffraction analysis has been used to determine the structures of this compound derivatives. [] You can find more information about the crystal structure of 2'-iodobiphenyl-4-carboxylic acid in the cited reference. []
Q3: What is the significance of palladium-catalyzed C-H activation in reactions involving this compound?
A3: Palladium-catalyzed C-H activation plays a crucial role in numerous reactions involving this compound. This process allows for the formation of reactive palladacycle intermediates, which can then undergo further transformations to construct complex molecules. Examples include the synthesis of fluorenes, [] tribenzo[b,d,f]azepines, [, ] tetraphenylenes, [, ] 9,9-disubstituted fluorenes, [] fluoren-9-ones, [, , , ] chiral eight-membered nitrogen heterocycles, [] triphenylenes, [, ] 9-fluorenylidenes, [] carbazoles, [] and various other polycyclic aromatic hydrocarbons. [, ]
Q4: What types of palladacycles are typically formed from this compound?
A4: this compound commonly forms dibenzopalladacyclopentadiene intermediates via palladium-catalyzed C-H activation. [, , , ] These intermediates are key for subsequent reactions like disilylation with disilanes. []
Q5: Can you elaborate on the role of vinylene carbonate in the synthesis of fluoren-9-ones from this compound?
A5: Interestingly, in the palladium-catalyzed synthesis of fluoren-9-ones from 2-Iodobiphenyls, vinylene carbonate acts as a carbon monoxide transfer agent. This enables the annulation reaction to proceed efficiently. []
Q6: How does the atmosphere influence the palladium-catalyzed decarboxylative cyclization of 2-Iodobiphenyls and α-oxocarboxylic acids?
A6: The atmosphere plays a critical role in controlling the product outcome of this reaction. Under a nitrogen atmosphere, a [4 + 3] decarboxylative cyclization occurs, yielding tribenzotropones. In contrast, using a palladium/O2 system leads to a [4 + 2] decarboxylative cyclization, resulting in the formation of triphenylenes. []
Q7: How is neighboring group assistance exploited in palladium-catalyzed annulation reactions with this compound?
A7: A neighboring hydroxyl group can enable the formation of a highly reactive oxo-palladacycle intermediate during the palladium-catalyzed annulation of this compound with a non-terminal alkene. This hydroxyl group acts as an anionic ligand, promoting the desired transformation and suppressing undesired β-H elimination. []
Q8: What is the significance of α-bromoacrylic acids in reactions with this compound?
A8: α-Bromoacrylic acids serve as versatile C1 insertion units in palladium-catalyzed [4 + 1] annulations with 2-Iodobiphenyls, facilitating the synthesis of diverse dibenzofulvenes. [] The reaction proceeds through C(vinyl)-Br bond cleavage and decarboxylation to create double C(aryl)-C(vinyl) bonds.
Q9: How is chemoselectivity achieved in reactions using cyclic β-bromoacrylic acids with 2-Iodobiphenyls?
A9: The chemoselectivity in palladium-catalyzed decarboxylative annulations using cyclic β-bromoacrylic acids and 2-Iodobiphenyls depends on the specific aryl iodide employed. Cyclic β-bromoacrylic acids can selectively behave as either C1 or C2 insertion units. For example, 2-iodo-N-methacryloylbenzamides undergo Heck/[4+2] annulation, yielding hexahydrodibenzoisoquinoline-4,6(5H)-diones, while 2-iodobiphenyls or N-(2-iodophenyl)-2-phenylacrylamides lead to the formation of spirofluorenes and dispirooxindoles, respectively. []
Q10: How does the substitution pattern on the this compound ring system affect the regioselectivity of palladium-catalyzed cyclocarbonylation reactions?
A10: The substitution pattern on the this compound ring system influences the regioselectivity of fluoren-9-one formation. 4'-Substituted 2-Iodobiphenyls predominantly yield 2-substituted fluoren-9-ones, while 3'-substituted 2-Iodobiphenyls favor the formation of 3-substituted fluoren-9-ones. [, ]
Q11: Are there efficient large-scale synthesis methods available for sterically encumbered 2-Iodobiphenyls?
A11: Yes, a convenient one-pot reaction of o-bromofluorobenzene with n-butyl lithium and aryl Grignard reagents, followed by quenching with iodine, allows for the efficient synthesis of substituted 2-Iodobiphenyls in good yields. []
Q12: Is there any information available about the potential toxicity of this compound?
A12: While the provided research focuses on the synthetic applications of this compound, a study investigated the ability of fibroblasts from a patient with X-linked chronic granulomatous disease to produce oxygen radicals. [] The study found that this compound inhibited reactive oxygen intermediate production in these cells. This finding suggests potential biological activity of this compound and highlights the need for further research into its safety profile.
Q13: How is this compound typically analyzed and quantified?
A13: High-performance liquid chromatography (HPLC) is a common technique used for analyzing and quantifying this compound. In one study, this compound was generated through a pre-column reaction of nitrite with 2-aminobiphenyl followed by reaction with iodide. The resulting this compound was then separated and quantified using reversed-phase HPLC with UV detection. []
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